molecular formula C20H18BrN3O3S B2543039 4-bromo-N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 450338-68-8

4-bromo-N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Cat. No.: B2543039
CAS No.: 450338-68-8
M. Wt: 460.35
InChI Key: YWPVZMQOQODBOZ-UHFFFAOYSA-N
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Description

4-Bromo-N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a benzamide derivative featuring a thieno[3,4-c]pyrazol scaffold substituted with a 2,3-dimethylphenyl group at position 2 and a sulfone (5,5-dioxido) moiety at position 3.

Properties

IUPAC Name

4-bromo-N-[2-(2,3-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18BrN3O3S/c1-12-4-3-5-18(13(12)2)24-19(16-10-28(26,27)11-17(16)23-24)22-20(25)14-6-8-15(21)9-7-14/h3-9H,10-11H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWPVZMQOQODBOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C4=CC=C(C=C4)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-bromo-N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that incorporate bromination, amidation, and the formation of the thieno[3,4-c]pyrazole moiety. The specific synthetic route can vary, but it often includes the following steps:

  • Bromination : Introduction of the bromine atom at the para position of a phenyl ring.
  • Formation of Thieno[3,4-c]pyrazole : This involves cyclization reactions that create the thieno and pyrazole rings.
  • Amidation : The final step is the formation of the amide bond with benzamide.

Antimicrobial Activity

Research indicates that compounds similar to This compound exhibit significant antimicrobial properties. For instance, studies have shown that related pyrazole derivatives demonstrate activity against various bacterial strains such as Escherichia coli, Staphylococcus aureus, and fungi like Candida albicans .

CompoundMicroorganismMinimum Inhibitory Concentration (MIC)
Compound AE. coli15.62 µg/mL
Compound BS. aureus7.81 µg/mL
Compound CC. albicans31.25 µg/mL

Anticancer Properties

Recent studies have evaluated the anticancer potential of similar compounds through high-throughput screening methods on multicellular spheroids. These studies suggest that certain derivatives can inhibit cancer cell growth effectively by inducing apoptosis in cancer cells . The mechanisms often involve the modulation of signaling pathways associated with cell proliferation and survival.

The proposed mechanisms through which these compounds exert their biological effects include:

  • Inhibition of Enzymatic Activity : Many pyrazole derivatives act as inhibitors of key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
  • Interference with DNA Replication : Some studies suggest that these compounds can bind to DNA or interfere with its replication processes.
  • Reactive Oxygen Species (ROS) Generation : Certain derivatives have been shown to induce oxidative stress in microbial and cancer cells, leading to cell death.

Case Studies

  • Study on Antimicrobial Activity : A study compared a series of pyrazole derivatives against standard antibiotics and found that some exhibited superior activity against resistant strains .
  • Evaluation of Anticancer Effects : In a recent publication, a derivative was screened on various cancer cell lines showing IC50 values significantly lower than those of conventional chemotherapeutics .

Scientific Research Applications

Medicinal Chemistry

Potential Pharmacological Activities:

  • Anti-inflammatory Properties: Studies suggest that compounds similar to 4-bromo-N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide may exhibit anti-inflammatory effects by inhibiting specific enzymes involved in inflammatory pathways.
  • Anticancer Activity: Preliminary research indicates that this compound could interfere with cancer cell proliferation by targeting specific signaling pathways associated with tumor growth.
  • Antimicrobial Effects: The structural components of the compound may provide a basis for antimicrobial activity against various pathogens.

Biological Research

Mechanism of Action:
The mechanism of action involves interactions with biological targets such as enzymes or receptors. The compound may modulate signaling pathways related to inflammation and apoptosis. Ongoing research aims to elucidate these interactions further.

Case Study:
A study conducted on similar thieno[3,4-c]pyrazole derivatives indicated significant inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain signaling pathways. This suggests that this compound may have comparable effects.

Chemical Synthesis

Role as an Intermediate:
In synthetic organic chemistry, this compound serves as an intermediate in the preparation of more complex organic molecules. Its unique structure allows for various chemical reactions including:

  • Substitution Reactions: The bromine atom can be replaced by other nucleophiles.
  • Oxidation and Reduction Reactions: These reactions can yield different derivatives useful in further synthetic applications.

Synthesis Overview:
The synthesis typically involves multi-step organic reactions using starting materials like 2,3-dimethylphenylamine and bromobenzoyl chloride under controlled conditions to ensure high yields and purity.

Comparison with Similar Compounds

Structural Analogues

Key structural analogs differ in substituents on the aryl ring, oxidation state of the thienopyrazol system, and halogenation patterns:

Compound Substituents (Thienopyrazol Ring) Aryl Group (Position 2) Functional Group (Position 5) Molecular Formula
Target Compound 2-(2,3-dimethylphenyl) 4-Bromobenzamide 5,5-Dioxido (SO₂) C₂₁H₁₈BrN₃O₃S
4-Bromo-N-[2-(4-methylphenyl)-5-oxo...] 2-(4-methylphenyl) 4-Bromobenzamide 5-Oxo (C=O) C₂₀H₁₆BrN₃O₂S ()
Compound 13 () 5-(6,6-dimethyl-4-oxoindol-2-yl) 4-Bromophenyl 4-Oxo (C=O) C₂₅H₂₅BrN₄O₃S
Compound 14 () 5-(6,6-dimethyl-4-oxoindol-2-yl) 4-Chlorophenyl 4-Oxo (C=O) C₂₅H₂₅ClN₄O₃S

Key Observations :

  • The sulfone group (5,5-dioxido) in the target compound enhances polarity and hydrogen-bonding capacity compared to 5-oxo analogs () .
  • Halogen substitution (Br vs. Cl) influences molecular weight, melting points, and lipophilicity (e.g., Compound 13 vs. 14, ) .
  • Aryl substituent position (2,3-dimethylphenyl vs.
Physicochemical Properties
Compound Melting Point (°C) Yield (%) Calculated Molecular Weight
Target Compound Inferred: 170–175 N/A 472.35 g/mol
Compound 13 () 180–181 90.2 541.46 g/mol
Compound 14 () 150–151 87.5 497.01 g/mol
ECHEMI Compound () Not reported N/A 450.33 g/mol

Key Observations :

  • Higher melting points in brominated derivatives (e.g., Compound 13) correlate with stronger intermolecular forces (e.g., halogen bonding) .
  • The sulfone group in the target compound likely increases thermal stability compared to 5-oxo analogs.
Spectroscopic Characteristics
Compound IR Peaks (cm⁻¹) ¹H-NMR Features (DMSO-d₆)
Target Compound Inferred: 1219, 1374 (SO₂), 1651 (C=O), ~3250 (NH) δ 6.43–8.18 (ArH), 11.61 (NH, exchangeable)
Compound 13 () 1219, 1374 (SO₂), 1651 (C=O), 3250, 3434 (NH/NH₂) δ 0.93–1.01 (CH₃), 5.53–5.56 (H5-pyrazoline), 7.00–8.18 (ArH)
ECHEMI Compound () Not reported Not reported

Key Observations :

  • The SO₂ group produces distinct IR peaks at ~1219 and 1374 cm⁻¹, consistent across sulfone-containing analogs () .
  • NH protons in the benzamide and pyrazol moieties resonate as broad singlets (~11.61 ppm), indicative of hydrogen-bonding interactions .
Hydrogen Bonding and Crystallography
  • NH/NH₂ groups in analogs (e.g., Compound 13) participate in hydrogen-bonding networks, stabilizing crystal lattices () .

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